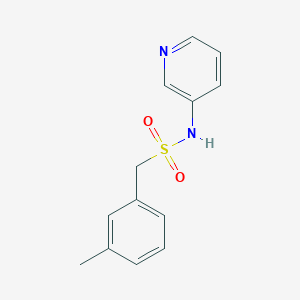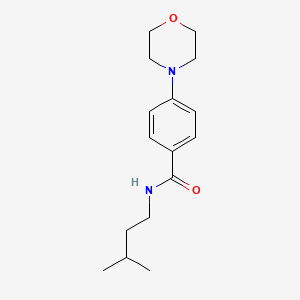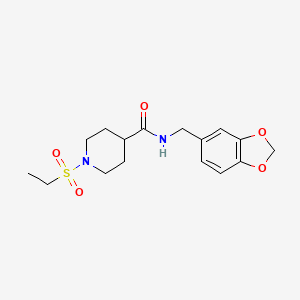
1-(3-methylphenyl)-N-3-pyridinylmethanesulfonamide
Overview
Description
1-(3-methylphenyl)-N-3-pyridinylmethanesulfonamide, commonly known as MRS 2578, is a selective antagonist of the P2Y6 receptor. It is a chemical compound that is extensively used in scientific research for its pharmacological properties.
Mechanism of Action
MRS 2578 selectively binds to the P2Y6 receptor and inhibits its activation by its endogenous ligand, UDP. The P2Y6 receptor is a G protein-coupled receptor that activates the phospholipase C (PLC) pathway upon activation. The inhibition of the P2Y6 receptor by MRS 2578 results in the inhibition of the PLC pathway, leading to the inhibition of various downstream signaling pathways.
Biochemical and Physiological Effects:
MRS 2578 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of inflammatory cytokines, such as TNF-α and IL-6, in various cell types. It has also been shown to inhibit the activation of microglia and astrocytes, which are involved in neuroinflammation. In addition, MRS 2578 has been shown to inhibit the proliferation and migration of cancer cells.
Advantages and Limitations for Lab Experiments
MRS 2578 has several advantages for lab experiments. It is a selective antagonist of the P2Y6 receptor, making it a useful tool for studying the role of the P2Y6 receptor in various physiological processes. It has also been shown to have high potency and specificity, making it suitable for in vitro and in vivo experiments. However, MRS 2578 has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Future Directions
Several future directions can be explored regarding the use of MRS 2578 in scientific research. One possible direction is to investigate the role of the P2Y6 receptor in various diseases, such as cancer, neuroinflammation, and autoimmune diseases. Another direction is to develop more potent and selective P2Y6 receptor antagonists for therapeutic use. Furthermore, the use of MRS 2578 in combination with other drugs or therapies can be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, MRS 2578 is a selective antagonist of the P2Y6 receptor that has various pharmacological properties. It is extensively used in scientific research for studying the role of the P2Y6 receptor in various physiological processes. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MRS 2578 have been discussed in this paper. Further research on the use of MRS 2578 can provide valuable insights into the role of the P2Y6 receptor in various diseases and lead to the development of more effective therapeutic strategies.
Scientific Research Applications
MRS 2578 is widely used in scientific research for its pharmacological properties. It is a selective antagonist of the P2Y6 receptor, which is a member of the purinergic receptor family. The P2Y6 receptor is involved in various physiological processes, including inflammation, immune response, and metabolism. MRS 2578 has been shown to inhibit the P2Y6 receptor-mediated responses, making it a useful tool for studying the role of the P2Y6 receptor in various physiological processes.
properties
IUPAC Name |
1-(3-methylphenyl)-N-pyridin-3-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-11-4-2-5-12(8-11)10-18(16,17)15-13-6-3-7-14-9-13/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFXPQATOREOSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]methylamine hydrochloride](/img/structure/B4428548.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]ethanesulfonamide](/img/structure/B4428555.png)
![N-[4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)phenyl]propanamide](/img/structure/B4428558.png)
![6-(2-chlorophenyl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4428567.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4428598.png)

![N-(4-pyridinylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4428620.png)
![{2-bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile hydrochloride](/img/structure/B4428626.png)
![3-fluoro-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4428633.png)
![1-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B4428642.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B4428662.png)